Latanoprost dimethyl amide
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Overview
Description
Latanoprost dimethyl amide is a synthetic analog of prostaglandin F2 alpha. It is primarily used in the treatment of elevated intraocular pressure, which is a common condition in patients with open-angle glaucoma or ocular hypertension. This compound is known for its efficacy in reducing intraocular pressure by increasing the outflow of aqueous humor from the eyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost dimethyl amide involves several key steps:
Starting Material: The synthesis begins with the chiral precursor Corey lactone diol.
Swern Oxidation: This step involves the oxidation of Corey lactone diol to form the corresponding aldehyde.
Allylic Reduction: The aldehyde is then reduced to form an allylic alcohol.
Wittig Reaction: The allylic alcohol undergoes a Wittig reaction to form the desired product.
In an alternative method, the reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and stereoselectivity, ensuring the production of a pure and effective compound.
Chemical Reactions Analysis
Types of Reactions
Latanoprost dimethyl amide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Latanoprost dimethyl amide has several scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential therapeutic applications.
Medicine: this compound is primarily used in the treatment of glaucoma and ocular hypertension.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Latanoprost dimethyl amide exerts its effects by increasing the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. The compound is a prodrug that is converted into its active form by ester hydrolysis. The active form then binds to prostaglandin F receptors, leading to increased uveoscleral outflow .
Comparison with Similar Compounds
Similar Compounds
Bimatoprost: An amide prodrug of 17-phenyl-prostaglandin F2 alpha.
Tafluprost: A difluoroprostaglandin derivative of prostaglandin F2 alpha.
Travoprost: Another prostaglandin analog used to reduce intraocular pressure.
Uniqueness
Latanoprost dimethyl amide is unique in its high efficacy and favorable safety profile. Unlike some other prostaglandin analogs, it is well-tolerated and does not typically result in systemic adverse effects. Additionally, it can be administered once daily, making it convenient for patients .
Properties
Molecular Formula |
C25H39NO4 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N,N-dimethylhept-5-enamide |
InChI |
InChI=1S/C25H39NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,4,9,12-18H2,1-2H3/b8-3-/t20-,21+,22+,23-,24+/m0/s1 |
InChI Key |
QJLYEJLRQWHMNN-SQACBOECSA-N |
Isomeric SMILES |
CN(C)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CN(C)C(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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